

An In-depth Technical Guide to MMB-5Br-INACA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829084

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

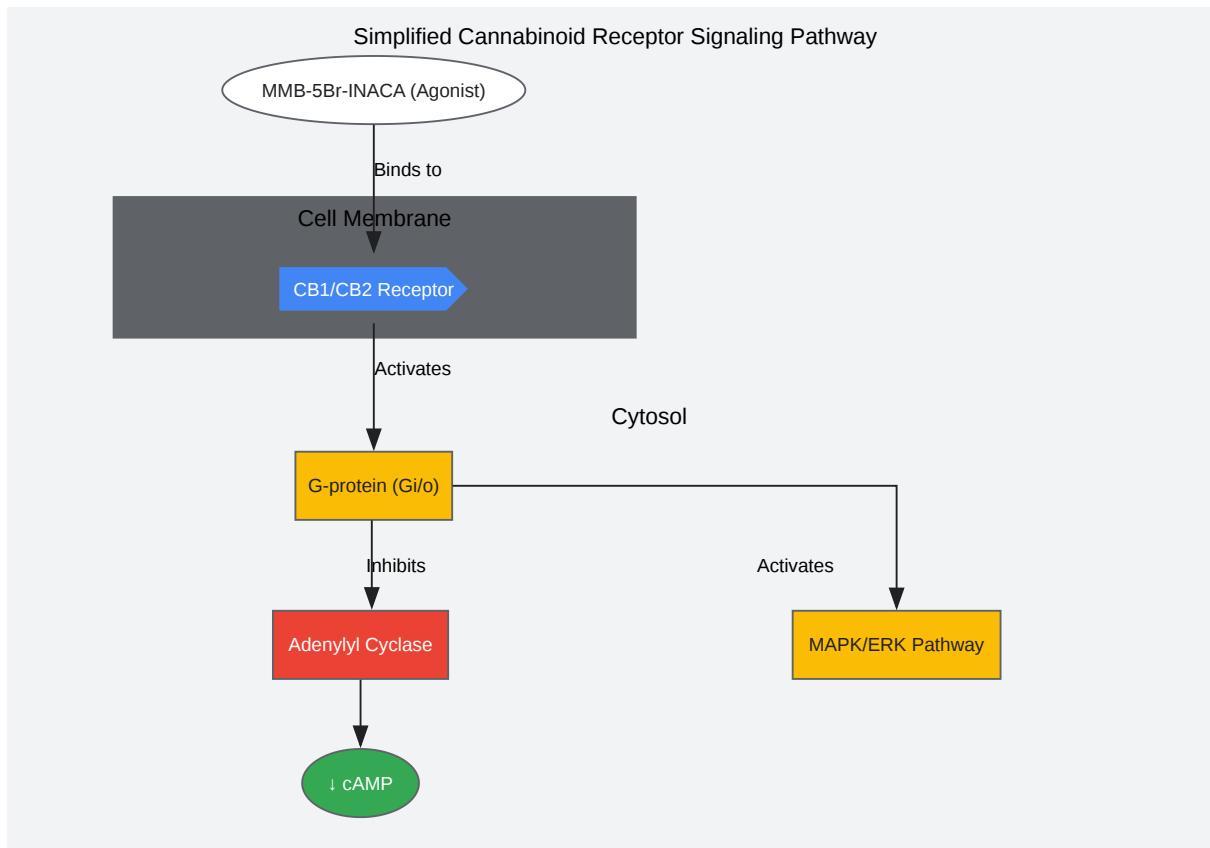
Abstract

MMB-5Br-INACA is an indazole-3-carboxamide derivative classified as a synthetic cannabinoid.^{[1][2]} It is characterized by a 5-bromo-1H-indazole-3-carboxylic acid core linked to a methyl L-tert-leucinate head group.^[3] Notably, it lacks the N-alkyl "tail" common in many potent synthetic cannabinoid receptor agonists (SCRAs), making it a "tail-less" analog.^{[3][4]} While it has been reported to have psychoactive effects, it is considered to have relatively low potency as a CB1 agonist.^[5] A significant aspect of **MMB-5Br-INACA** is its use as a precursor in the synthesis of other synthetic cannabinoids.^{[5][6]} This guide provides a comprehensive overview of its chemical properties, pharmacology, metabolism, and the analytical methods for its characterization.

Chemical and Physical Properties

MMB-5Br-INACA, with the IUPAC name methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate, is a synthetic compound that has emerged in the new psychoactive substances (NPS) market.^{[1][7]} Its key chemical and physical data are summarized in the table below.

Property	Value	Reference
IUPAC Name	methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate	[5] [7]
Synonyms	5Br-MDMB-INACA, MDMB-5-bromo-INACA, MMB-5-bromo-INACA	[1] [8]
Molecular Formula	C15H18BrN3O3	[5] [9]
Molecular Weight	368.23 g/mol	[5] [7]
Appearance	Solid	[8]
Purity	≥98%	[8]
Solubility	DMF: 14 mg/ml, DMSO: 14 mg/ml, Ethanol: 14 mg/ml, PBS (pH 7.2): 0.20 mg/ml	[10]
Storage Temperature	-20°C	[10]
Stability	≥ 5 years	[10]


Pharmacology and Signaling Pathway

MMB-5Br-INACA is a synthetic cannabinoid receptor agonist (SCRA) that interacts with the cannabinoid receptors CB1 and CB2.[\[3\]](#) However, due to the absence of an N-alkyl chain, its potency at the CB1 receptor is significantly reduced compared to many "tailed" synthetic cannabinoids.[\[3\]](#)[\[4\]](#) Despite its lower potency, it has been reported to produce psychoactive effects, which may suggest activity beyond the cannabinoid receptors.[\[3\]](#)[\[5\]](#)

Cannabinoid Receptor Signaling

The interaction of **MMB-5Br-INACA** with cannabinoid receptors initiates a cascade of intracellular events. The binding of an agonist to the CB1 or CB2 receptor, which are G-protein coupled receptors (GPCRs), leads to the activation of the associated Gi/o protein. This activation, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels. Furthermore, it can modulate ion channels and activate other signaling pathways like the MAPK/ERK pathway.

[Click to download full resolution via product page](#)

Simplified Cannabinoid Receptor Signaling Pathway

Role as a Precursor

MMB-5Br-INACA is frequently sold online in "chemistry kits" as a precursor for the synthesis of more potent synthetic cannabinoids.^[5] The lack of an N-alkyl "tail" makes it unscheduled in some jurisdictions, allowing for its sale.^{[2][5]} A simple, single-step alkylation reaction can add the "tail" group, converting it into a potent and often controlled SCRA like MDMB-5'Br-BUTINACA.^[6]

Metabolism

The metabolic fate of **MMB-5Br-INACA** is crucial for its identification in biological samples. In vitro studies with human hepatocytes have shown that its metabolism is similar to other indazole-3-carboxamide synthetic cannabinoids. The primary metabolic transformations are Phase I reactions, which include:[3]

- Ester Hydrolysis: Cleavage of the methyl ester group.
- Hydroxylation: Addition of a hydroxyl group to the molecule.
- Amide Hydrolysis[3]
- Dihydrodiol formation[3]

Experimental Protocols

Analytical Characterization

The identification and quantification of **MMB-5Br-INACA** in seized materials are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1]

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)[1]

- Sample Preparation: Dilution in methanol.
- Instrument: Agilent 5975 Series GC/MSD System.
- Column: Agilent J&W DB-1 (12 m x 200 μ m x 0.33 μ m).
- Carrier Gas: Helium (Flow: 1.46 mL/min).
- Temperatures:
 - Injection Port: 265 °C.
 - Transfer Line: 300 °C.
 - MS Source: 230 °C.

- MS Quad: 150 °C.
- Oven Program: 50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min.
- Injection: 1 μ L, Splitless.
- MS Scan Range: 40-550 m/z.
- Retention Time: Approximately 7.82 min.

5.1.2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

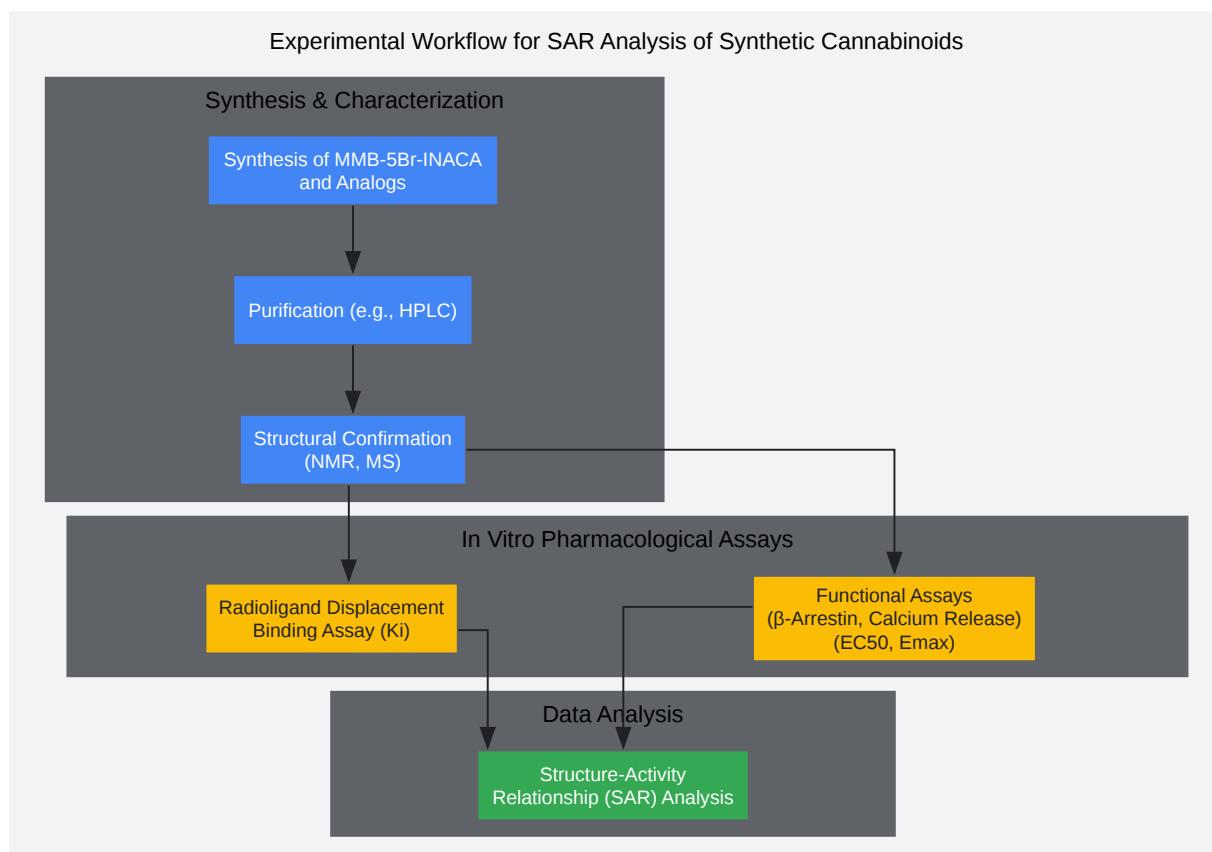
[1]

- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μ m).
- Mobile Phase:
 - A: Ammonium formate (10 mM, pH 3.0).
 - B: 0.1% Formic acid in Acetonitrile.
- Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.
- Temperatures:
 - Autosampler: 15 °C.
 - Column: 30 °C.
- Injection Volume: 10 μ L.
- QTOF Parameters:
 - TOF MS Scan Range: 100-510 Da.
 - Reference Mass Lock: m/z 121.0509 and m/z 922.0098.
- Retention Time: Approximately 9.01 min.

Pharmacological Assays

To determine the functional activity and binding affinity of **MMB-5Br-INACA** and its analogs, various in vitro pharmacological assays are employed.[\[4\]](#)

5.2.1. Radioligand Displacement Binding Assay[\[4\]](#) This assay measures the binding affinity (K_i) of a compound to a receptor.


- Membrane Preparation: Prepare membranes from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.
- Incubation: Incubate the membranes with a known concentration of a radiolabeled cannabinoid agonist (e.g., [3 H]CP55,940) and varying concentrations of the test compound.
- Separation: Separate the bound and free radioligand by rapid filtration.
- Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
- Data Analysis: Plot the displacement curves and calculate the K_i value.

5.2.2. β -Arrestin 2 Recruitment Assay[\[4\]](#) This assay measures G-protein coupled receptor activation.

- Cell Culture: Use cells co-expressing the cannabinoid receptor and a β -arrestin 2 fusion protein.
- Compound Addition: Add the test compound to the cells.
- Detection: Add a chemiluminescent or fluorescent substrate and measure the signal, which is proportional to β -arrestin 2 recruitment.
- Data Analysis: Plot the concentration-response curves to determine the EC_{50} and E_{max} .

5.2.3. Intracellular Calcium Release Assay[\[4\]](#) This functional assay measures the ability of a compound to activate G-protein coupled receptors that signal through the release of intracellular calcium.

- Cell Loading: Load cells expressing the target cannabinoid receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Baseline Measurement: Measure the baseline fluorescence of the cells.
- Compound Addition: Add the test compound to the cells.
- Fluorescence Measurement: Monitor changes in intracellular calcium concentration in real-time by measuring the change in fluorescence intensity.
- Data Analysis: Use the increase in fluorescence to determine the EC_{50} and E_{max} of the compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cfsre.org [cfsre.org]
- 2. Monographs [cfsre.org]
- 3. MDMB-5Br-INACA | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MDMB-5Br-INACA - Wikipedia [en.wikipedia.org]
- 6. MDMB-5'Br-BUTINACA - Wikipedia [en.wikipedia.org]
- 7. MDMB-5Br-INACA | C15H18BrN3O3 | CID 165362085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Blackboard [gsrs.ncats.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to MMB-5Br-INACA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10829084#iupac-name-for-mmb-5br-inaca>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com